![molecular formula C7H10F3NO2 B12108062 4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 4-[méthyl(2,2,2-trifluoroéthyl)amino]but-2-énoïque est un composé organique synthétique de formule moléculaire C7H10F3NO2. Il se caractérise par la présence d’un groupe trifluoroéthyle attaché à une structure d’acide aminobuténoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 4-[méthyl(2,2,2-trifluoroéthyl)amino]but-2-énoïque implique généralement la réaction de la 2,2,2-trifluoroéthylamine avec un dérivé d’acide buténoïque approprié dans des conditions contrôlées. Une méthode courante consiste à utiliser une base telle que l’hydroxyde de sodium pour faciliter la réaction de substitution nucléophile, suivie d’une acidification pour obtenir le produit final .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés. Le processus peut inclure des étapes telles que la purification par recristallisation ou chromatographie pour s’assurer que le composé répond aux spécifications requises pour la recherche et les applications industrielles .
Analyse Des Réactions Chimiques
Types de réactions
L’acide 4-[méthyl(2,2,2-trifluoroéthyl)amino]but-2-énoïque peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Le groupe trifluoroéthyle peut être substitué par d’autres groupes fonctionnels à l’aide de réactifs appropriés.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d’aluminium dans l’éther anhydre.
Substitution : Réactifs nucléophiles tels que l’azoture de sodium ou les thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .
4. Applications de la recherche scientifique
L’acide 4-[méthyl(2,2,2-trifluoroéthyl)amino]but-2-énoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses effets potentiels sur les systèmes biologiques, notamment l’inhibition enzymatique et la liaison aux récepteurs.
Médecine : Exploré pour ses applications thérapeutiques potentielles, par exemple dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de l’acide 4-[méthyl(2,2,2-trifluoroéthyl)amino]but-2-énoïque implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe trifluoroéthyle peut améliorer l’affinité de liaison et la spécificité du composé, ce qui conduit à ses effets sur les voies biologiques. Des études détaillées sur ses cibles moléculaires et ses voies sont en cours pour élucider complètement son mécanisme d’action .
Comparaison Avec Des Composés Similaires
Composés similaires
- Ester méthylique de l’acide 4-amino-but-2-énoïque
- Acide benzoïque, 4-méthyl-, composé avec la trifluoroéthylamine
- (E)-4-Aminobut-2-énoate de méthyle 2,2,2-trifluoroacétate
Unicité
L’acide 4-[méthyl(2,2,2-trifluoroéthyl)amino]but-2-énoïque est unique en raison de la présence du groupe trifluoroéthyle, qui confère des propriétés chimiques distinctes telles qu’une lipophilie accrue et une stabilité métabolique. Ces propriétés en font un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C7H10F3NO2 |
|---|---|
Poids moléculaire |
197.15 g/mol |
Nom IUPAC |
(E)-4-[methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid |
InChI |
InChI=1S/C7H10F3NO2/c1-11(5-7(8,9)10)4-2-3-6(12)13/h2-3H,4-5H2,1H3,(H,12,13)/b3-2+ |
Clé InChI |
LBWZLISWOUXVLY-NSCUHMNNSA-N |
SMILES isomérique |
CN(C/C=C/C(=O)O)CC(F)(F)F |
SMILES canonique |
CN(CC=CC(=O)O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)](/img/structure/B12107981.png)
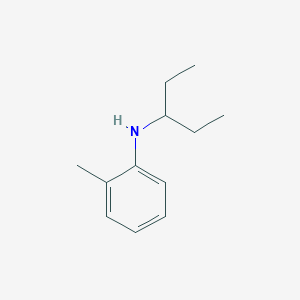
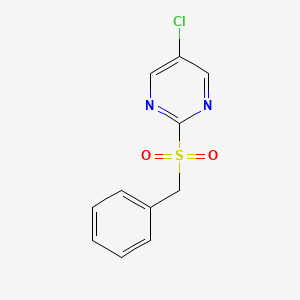
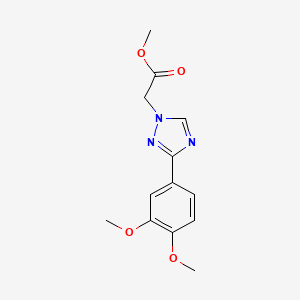
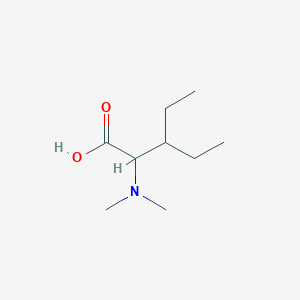

![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)-4,5-dihydropurine-2,6-dione](/img/structure/B12108015.png)


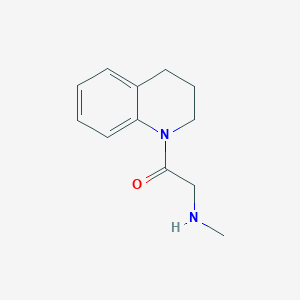
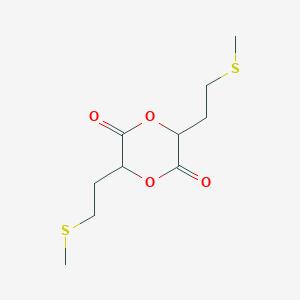
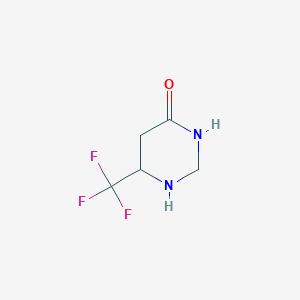
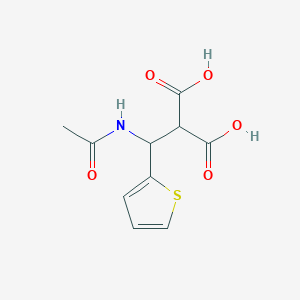
![(E)-3-(3-fluorophenyl)-1-[2-hydroxy-4,6-bis(phenylmethoxy)phenyl]prop-2-en-1-one](/img/structure/B12108058.png)
